molecular formula C29H22BrNO6 B11154253 N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine

N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine

Cat. No.: B11154253
M. Wt: 560.4 g/mol
InChI Key: SIOGJNCABIQLCQ-XMMPIXPASA-N
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Description

N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine is a complex organic compound that belongs to the class of furochromen derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a furochromen core, and a phenylalanine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine typically involves multi-step organic reactions. The process begins with the preparation of the furochromen core, followed by the introduction of the bromophenyl group and the acetylation of the phenylalanine moiety. Key steps include:

    Formation of the Furochromen Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The final step involves the acetylation of D-phenylalanine using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups.

    2,4-Dibromo-3,6-dimethyl-phenylamine: Contains bromine atoms and aromatic rings.

Uniqueness

N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine is unique due to its complex structure, which combines a furochromen core with a bromophenyl group and a phenylalanine moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler compounds like ethyl acetoacetate and 2,4-dibromo-3,6-dimethyl-phenylamine.

Properties

Molecular Formula

C29H22BrNO6

Molecular Weight

560.4 g/mol

IUPAC Name

(2R)-2-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C29H22BrNO6/c1-16-20-12-22-23(18-7-9-19(30)10-8-18)15-36-25(22)14-26(20)37-29(35)21(16)13-27(32)31-24(28(33)34)11-17-5-3-2-4-6-17/h2-10,12,14-15,24H,11,13H2,1H3,(H,31,32)(H,33,34)/t24-/m1/s1

InChI Key

SIOGJNCABIQLCQ-XMMPIXPASA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)N[C@H](CC5=CC=CC=C5)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)NC(CC5=CC=CC=C5)C(=O)O

Origin of Product

United States

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